

Application Notes and Protocols: Axl-IN-14

Solubility and Stability in DMSO

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Compound of Interest

Compound Name: Axl-IN-14

Cat. No.: B12389277

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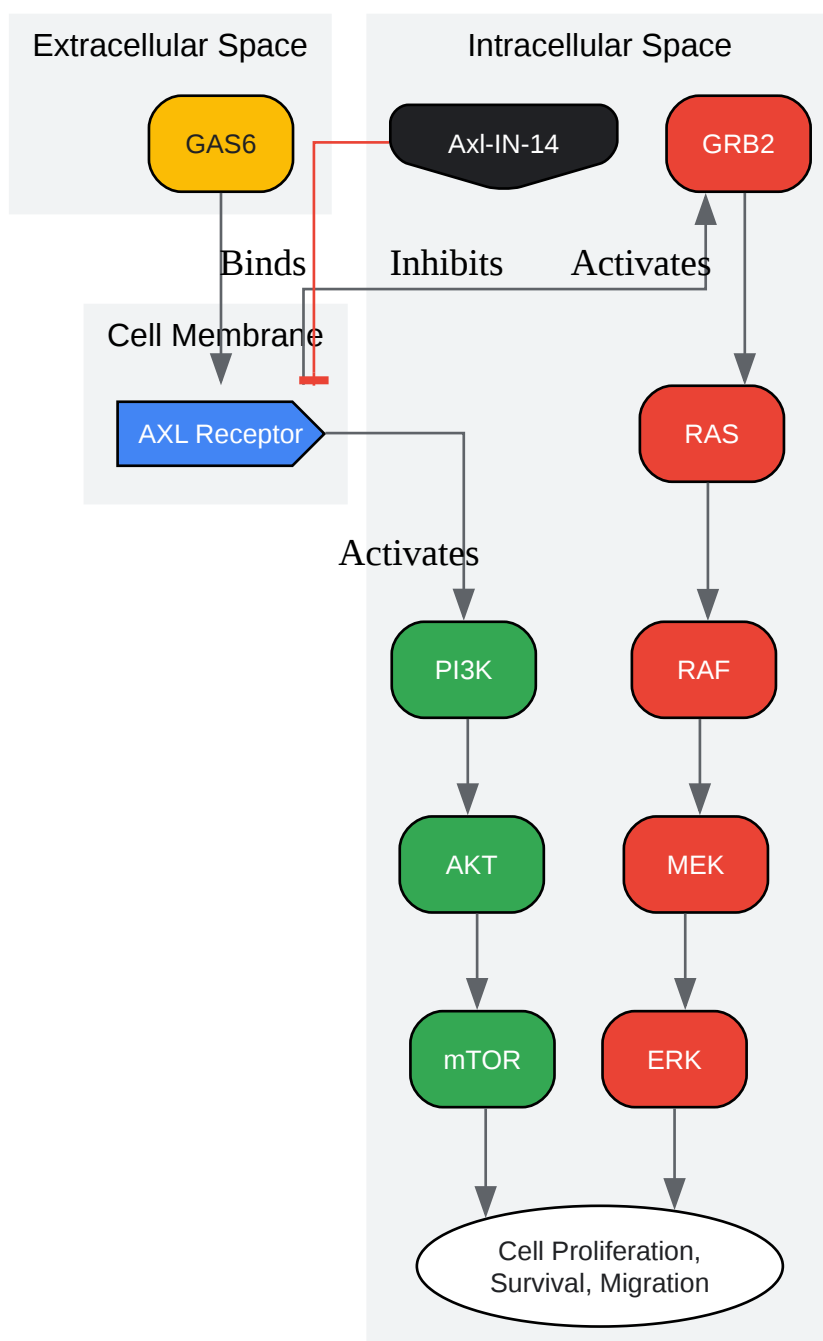
For Researchers, Scientists, and Drug Development Professionals

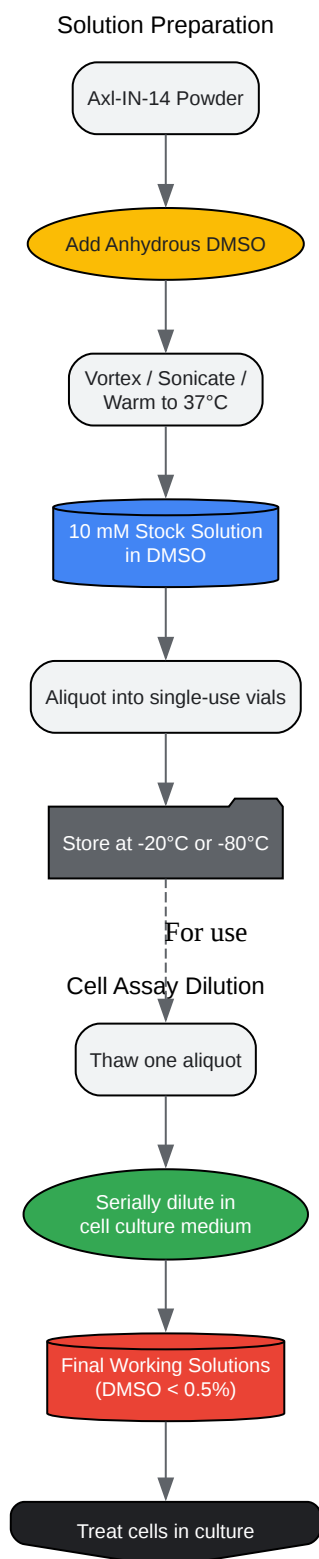
Introduction

Axl-IN-14 is a potent and orally active inhibitor of the AXL receptor tyrosine kinase, demonstrating an IC₅₀ value of 0.8 nM.[1][2] By targeting AXL, **Axl-IN-14** effectively inhibits GAS6/AXL-mediated cell migration and invasion and reduces the phosphorylation of both AXL and its downstream effector AKT, highlighting its potential in antitumor applications.[1][2][3] Proper handling and storage of **Axl-IN-14**, particularly concerning its solubility and stability in dimethyl sulfoxide (DMSO), are critical for ensuring experimental reproducibility and maximizing its therapeutic potential. These application notes provide detailed information and protocols for the effective use of **Axl-IN-14** in a research setting.

Axl Signaling Pathway

The AXL receptor tyrosine kinase is a key player in various cellular processes, including proliferation, survival, and migration. Its signaling is initiated by the binding of its ligand, Growth Arrest-Specific 6 (GAS6). This binding event leads to the dimerization and autophosphorylation of the AXL receptor, which in turn activates several downstream signaling cascades, most notably the PI3K/AKT/mTOR and MEK/ERK pathways. Aberrant AXL signaling is implicated in the progression and therapeutic resistance of numerous cancers.





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References

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